5,6-Dihydroyangonin

Overview

Description

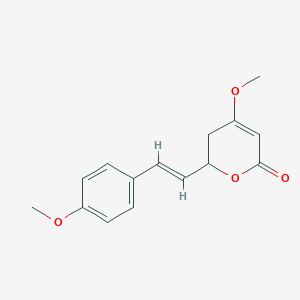

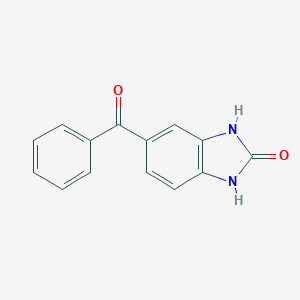

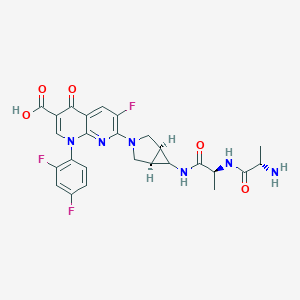

5,6-Dihydroyangonin is a member of 2-pyranones and an aromatic ether . It is a derivative of Yangonin, a lactone isolated from the Kava plant (Piper methysticum) .

Molecular Structure Analysis

The molecular formula of 5,6-Dihydroyangonin is C15H16O4 . Its IUPAC name is 4-methoxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one .Physical And Chemical Properties Analysis

5,6-Dihydroyangonin has a molecular weight of 260.28 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 4 .Scientific Research Applications

Antifungal Applications

5,6-Dihydroyangonin: has been identified as a compound with potential antifungal properties. It is listed among other antifungals, suggesting its use in combating fungal infections. This application is particularly relevant in the field of Infectious Disease Research , where new antifungal agents are in demand due to the rising resistance to existing medications .

Cytotoxicity in Cancer Research

Recent studies have shown that 5,6-Dihydroyangonin exhibits strong cytotoxicity against certain cancer cell lines, such as A549 and NCI-H460 cells. With IC50 values of 10.6 and 10.7 μg/mL, respectively, it presents a promising avenue for the development of new cancer therapies, particularly in lung cancer research .

Neuropharmacological Effects

As a kavalactone derivative, 5,6-Dihydroyangonin is likely to possess neuropharmacological effects similar to those observed in other kavalactones, such as sedative and anxiolytic properties. This makes it a compound of interest in the study of neurological disorders and the development of treatments for conditions like anxiety and insomnia .

Anesthetic and Analgesic Potential

In traditional medicine, kavalactones are used for their anesthetic and analgesic effects5,6-Dihydroyangonin , being closely related, may hold potential for research into new pain-relief medications, offering an alternative to synthetic drugs with fewer side effects .

Anti-inflammatory Research

The anti-inflammatory properties of kavalactones suggest that 5,6-Dihydroyangonin could be valuable in the study of inflammatory diseases. Its application in this field could lead to the discovery of novel treatments for conditions like arthritis and other chronic inflammatory disorders .

Urological Applications

Traditionally, kava extracts, which include compounds like 5,6-Dihydroyangonin , have been used to promote urination. This indicates potential research applications in urology, particularly in the treatment of conditions that affect urinary function .

Mechanism of Action

Target of Action

5,6-Dihydroyangonin is a kavalactone, a class of lactones that are structurally characterized by a benzene ring and a pyranone moiety . It has been found to be a potent inhibitor of a panel of P450 isoforms (CYPs 1A2, 2C9, 2C19, 2E1, and 3A4) in cDNA-expressed human enzymes and cryopreserved human hepatocytes . These P450 isoforms are the primary targets of 5,6-Dihydroyangonin and play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

The compound interacts with its targets, the P450 isoforms, by inhibiting their activity. This inhibition can lead to changes in the metabolism of other substances within the body, potentially altering their effects .

Biochemical Pathways

These could include the metabolism of drugs, steroids, and other lipids .

Pharmacokinetics

Given its inhibitory effect on p450 isoforms, it could potentially impact the metabolism and bioavailability of other substances within the body .

Result of Action

Its inhibition of p450 isoforms suggests it could alter the metabolism of various substances within the body, potentially affecting cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6-Dihydroyangonin. For example, factors such as diet, lifestyle, and exposure to other chemicals could potentially affect how the compound interacts with its targets and its overall effects . .

properties

IUPAC Name |

4-methoxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXCIWVJOBQVFH-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315610 | |

| Record name | 5,6-Dihydroyangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroyangonin | |

CAS RN |

3328-60-7 | |

| Record name | 5,6-Dihydroyangonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3328-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroyangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dihydroyangonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Kavalactones, found in the Piper methysticum plant, are a group of compounds with diverse chemical structures and potential biological activities. Research suggests that some kavalactones may possess anxiolytic, analgesic, and muscle relaxant properties. [] This makes them a subject of great interest for potential pharmaceutical and medicinal applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)

![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)